molecular formula C8H11NO3S B11778586 Ethyl 2-methoxy-4-methylthiazole-5-carboxylate

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate

Cat. No.: B11778586
M. Wt: 201.25 g/mol
InChI Key: IQIVPHXCGDDSIM-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate is a thiazole derivative characterized by a methoxy group at position 2, a methyl group at position 4, and an ethyl ester at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H11NO3S/c1-4-12-7(10)6-5(2)9-8(11-3)13-6/h4H2,1-3H3

InChI Key

IQIVPHXCGDDSIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate can be synthesized through a one-pot procedure. The synthesis involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives under mild conditions. This method is efficient and yields the desired product in good quantities .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-methoxy-4-methylthiazole-5-carboxylate has been evaluated for its antimicrobial properties. A study synthesized several derivatives and tested them against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, demonstrating the efficacy of these compounds in inhibiting bacterial growth.

CompoundMIC (µg/mL)Bacterial Strain
Compound A15Bacillus subtilis
Compound B30Escherichia coli
Compound C25Staphylococcus aureus

Anticancer Properties
Recent studies have explored the anticancer potential of this compound derivatives. In vitro assays demonstrated that these compounds can inhibit cancer cell proliferation. For instance, a derivative showed a half-maximal inhibitory concentration (IC50) of 27 nM against specific cancer cell lines, indicating strong potential as a chemotherapeutic agent.

Agricultural Applications

Pesticide Development
The compound has been investigated for its potential use as a pesticide. Research indicates that thiazole derivatives can act as effective fungicides and insecticides. This compound demonstrated activity against common agricultural pests, leading to its consideration in the formulation of new agrochemicals.

Herbicidal Activity
In addition to its insecticidal properties, the compound has shown promise as a herbicide. Field trials have indicated that formulations containing this thiazole derivative effectively control weed growth without adversely affecting crop yields.

Material Science

Polymer Chemistry
this compound is being explored for its applications in polymer chemistry. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing to optimize these formulations for various industrial applications.

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized derivatives of this compound evaluated their antimicrobial activity against clinical isolates. The results showed that some derivatives had significantly lower MIC values compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, derivatives were tested against lung cancer cell lines. The findings revealed that several compounds not only inhibited cell growth but also induced apoptosis, highlighting their dual functionality as both inhibitors and apoptosis inducers .

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Structural and Functional Group Variations

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of ethyl 2-methoxy-4-methylthiazole-5-carboxylate and structurally related compounds:

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Position 2) Substituents (Position 4) Biological Activity/Applications Reference
This compound Methoxy (-OCH$_3$) Methyl (-CH$_3$) Intermediate in drug synthesis
Ethyl 2-amino-4-methylthiazole-5-carboxylate Amino (-NH$_2$) Methyl (-CH$_3$) Antimicrobial, anticancer precursor
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate Trifluoromethyl (-CF$_3$) - Lipophilicity enhancer in agrochemicals
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl (-CH$_3$) Potential kinase inhibitor
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-Hydroxyphenyl Methyl (-CH$_3$) Anticancer (HepG-2 IC$_{50}$: 1.61 μg/mL)

Biological Activity

Ethyl 2-methoxy-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Thiazole Derivatives

Thiazole compounds are characterized by their five-membered ring structure containing sulfur and nitrogen. They are known for a wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antioxidant effects. The thiazole ring serves as a versatile pharmacophore, making these compounds valuable in medicinal chemistry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives with similar structures showed IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cells, suggesting that modifications to the thiazole scaffold can enhance anticancer activity .

CompoundIC50 (µg/mL)Cancer Cell Line
This compoundTBDTBD
Compound 91.61Jurkat
Compound 101.98A-431

Antimicrobial Activity

Thiazole derivatives have also shown efficacy against multi-drug resistant bacteria. This compound can penetrate bacterial cell membranes due to its amphiphilic nature, leading to cytoplasmic leakage and cell death . This property is particularly beneficial in treating infections caused by Gram-negative bacteria such as Pseudomonas aeruginosa.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazoles can modulate various biochemical pathways by inhibiting specific enzymes or receptors involved in cell proliferation and survival.
  • Induction of Apoptosis : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of methoxy and methyl groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant reductions in cell viability compared to control groups treated with standard chemotherapeutics like doxorubicin . The results indicated that the compound could serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of thiazole derivatives, including this compound. The study found that this compound effectively inhibited the growth of multiple bacterial strains, demonstrating its potential as an alternative treatment for resistant infections .

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